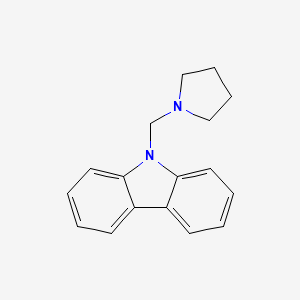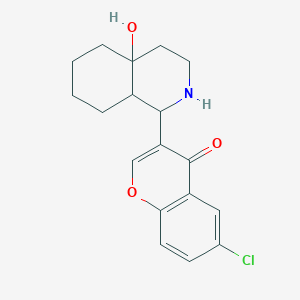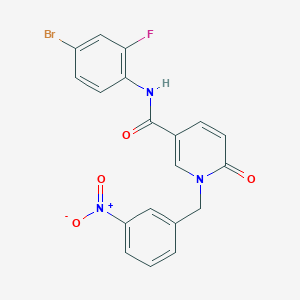![molecular formula C14H10BrClN2O B2644865 6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309805-06-7](/img/structure/B2644865.png)
6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is a complex organic compound. It contains a bromine and a chlorine atom attached to a phenyl group, which is further connected to a pyrrolopyridinone group . This compound belongs to the class of organic compounds known as nitrogen-containing heterocycles, which are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Molecular Structure Analysis
The molecular structure of “(5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is characterized by fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . The exact orientation and arrangement of these rings contribute to the unique properties of this compound.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Studies have explored the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, Ueno et al. (1982) investigated the synthesis of substituted 5H-benzo[a]phenoxazin-5-ones, a process that involves dehalogenation in the presence of sodium hydrosulfite, highlighting a method that could potentially be applied to the synthesis of related compounds like (5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (Ueno et al., 1982).
Anticancer and Antimicrobial Applications
Katariya et al. (2021) synthesized novel heterocyclic compounds, including methanone derivatives, and evaluated their anticancer and antimicrobial efficacy. This research underscores the potential of such compounds in medical applications, suggesting a possibility for (5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone to exhibit similar properties (Katariya et al., 2021).
Molecular Structure and Docking Studies
Sivakumar et al. (2021) conducted an in-depth study on the molecular structure and docking of methanone derivatives, providing insights into their interactions at the molecular level. This research is relevant for understanding the structural and functional properties of (5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone (Sivakumar et al., 2021).
Enantiomerically Pure Compounds
Zhang et al. (2014) developed a synthesis method for enantiomerically pure compounds starting from a similar methanone derivative. This highlights the potential for developing enantiomerically pure versions of (5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, which can be significant in pharmaceutical applications (Zhang et al., 2014).
Development of Precipitation-Resistant Formulations
Burton et al. (2012) explored the development of precipitation-resistant formulations for poorly water-soluble compounds, which could be relevant for enhancing the bioavailability of compounds like (5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in pharmaceutical preparations (Burton et al., 2012).
Direcciones Futuras
The future directions for the research on “(5-bromo-2-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” and similar compounds involve further exploration of their synthesis methods, understanding their mechanism of action, and determining their physical and chemical properties. Moreover, their potential biological activities make them attractive scaffolds for drug discovery research .
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c15-10-3-4-12(16)11(6-10)14(19)18-7-9-2-1-5-17-13(9)8-18/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTDEBHDBUFCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=C(C=CC(=C3)Br)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)



![8-Bromodibenzo[b,d]furan-2-carbonitrile](/img/structure/B2644790.png)
![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)



![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2644797.png)
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2644798.png)

![methyl 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2644801.png)
![(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2644803.png)
